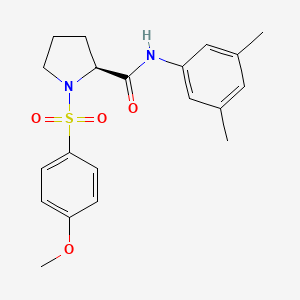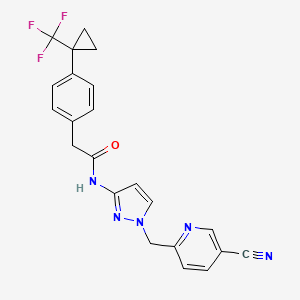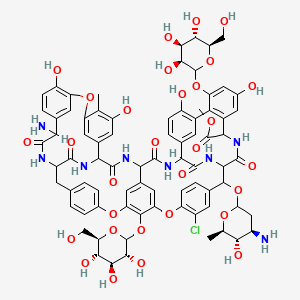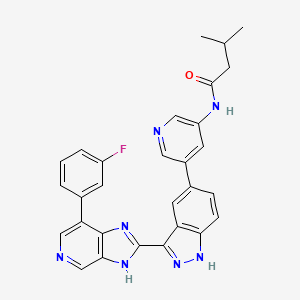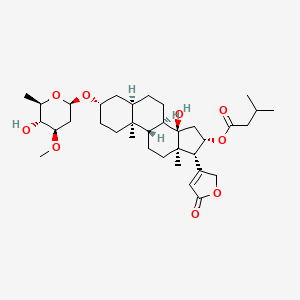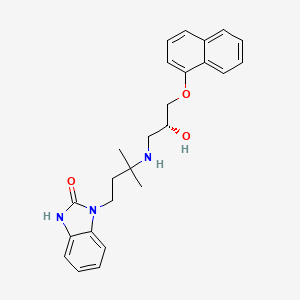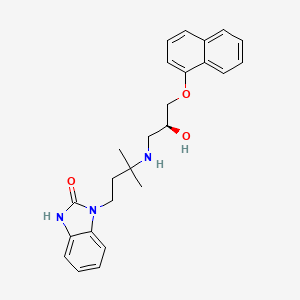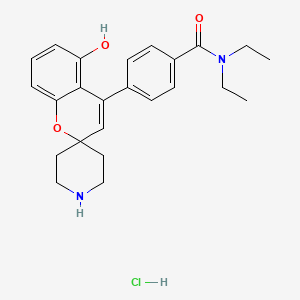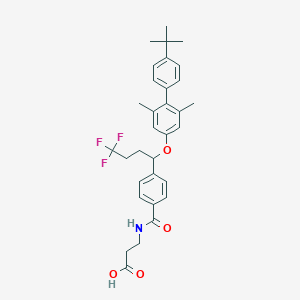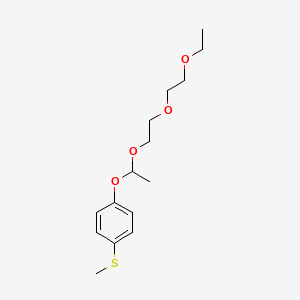
Acetaldehyde 2-(2-ethoxyethoxy)ethyl p-(methylthio)phenyl acetal
Vue d'ensemble
Description
AI 3-34137 is a terminated diapause & controlled oviposition in ticks; a juvenile hormone analog.
Applications De Recherche Scientifique
Juvenile Hormone Analog in Insects Acetaldehyde 2-(2-ethoxyethoxy)ethyl p-(methylthio)phenyl acetal has been identified as a juvenile hormone analog. It has shown effectiveness in terminating diapause (a period of suspended development) and inducing vitellogenesis and oviposition in Argas (Persicargas) arboreus, a species of argasid ticks. This discovery marks the first reported hormonal termination of diapause in argasid ticks and sheds light on the hormonal activities in these organisms (Bassal & Roshdy, 1974).
Reactivity and Synthesis in Organic Chemistry The compound's reactivity has been explored in various organic synthesis processes. For instance, its derivatives underwent a substitution reaction with ethylmagnesium bromide, producing phenols and ethyl s-butyl ether. This reaction was studied under different temperatures, providing valuable insights into the nucleophilic character of such reactions (Beltrame, Gelli, & Loi, 1976).
Study of Catalytic Reactions In another study, the transformation of ethanol to carbonyl compounds like acetaldehyde and ethyl acetate was observed on gold surfaces. The study focused on understanding the mechanism of oxidation of alcohols catalyzed by gold nanoparticles, with implications in various chemical processes. It provided insights into the formation of acetaldehyde through the deprotonation of ethoxy (Liu et al., 2009).
Protective Functional Groups in Organic Synthesis The compound has been used in the protection of aromatic carbonyl compounds and alcohols in organic synthesis. The study used sulfamic acid-functionalized magnetic Fe3O4 nanoparticles as a catalyst for acetalization and methoxymethylation, highlighting the importance of protection techniques against unwanted reactions during synthetic sequences (Khaef et al., 2020).
Synthesis of Fragrances The synthesis of phenylacetaldehyde glycerol acetals, which are compounds with hyacinth and vanilla scent fragrances, was conducted using acetalization of phenylacetaldehyde and vanillin. This study demonstrated the application of zeolite catalysts in fragrance synthesis, showing how catalyst optimization can influence the creation of environmentally friendly processes for acetal fragrances (Climent, Corma, & Velty, 2004).
Propriétés
Numéro CAS |
33069-94-2 |
|---|---|
Nom du produit |
Acetaldehyde 2-(2-ethoxyethoxy)ethyl p-(methylthio)phenyl acetal |
Formule moléculaire |
C15H24O4S |
Poids moléculaire |
300.41 |
Nom IUPAC |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-methylsulfanylbenzene |
InChI |
InChI=1S/C15H24O4S/c1-4-16-9-10-17-11-12-18-13(2)19-14-5-7-15(20-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3 |
Clé InChI |
RAMIJZVYTKCXQB-UHFFFAOYSA-N |
SMILES |
CCOCCOCCOC(C)OC1=CC=C(C=C1)SC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AI 3-34137; AI-3-34137; AI3-34137 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



